molecular formula C16H13ClO2 B1142470 (+)-1-(9-Fluorenyl)ethyl chloroformate CAS No. 118609-65-7

(+)-1-(9-Fluorenyl)ethyl chloroformate

Cat. No.: B1142470
CAS No.: 118609-65-7
M. Wt: 272.73
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Description

(+)-1-(9-Fluorenyl)ethyl chloroformate is a chiral reagent widely used in organic synthesis, particularly in the preparation of enantiomerically pure compounds. It is a derivative of fluorenylmethanol and is known for its ability to form stable carbamates, which are useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of (+)-1-(9-Fluorenyl)ethanol with phosgene or a phosgene equivalent. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(+)-1-(9-Fluorenyl)ethanol+Phosgene(+)-1-(9-Fluorenyl)ethyl chloroformate+HCl\text{(+)-1-(9-Fluorenyl)ethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} (+)-1-(9-Fluorenyl)ethanol+Phosgene→(+)-1-(9-Fluorenyl)ethyl chloroformate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using phosgene gas and appropriate safety measures to handle the toxic and corrosive nature of phosgene. The process is typically carried out in a continuous flow reactor to ensure efficient mixing and reaction control.

Chemical Reactions Analysis

Types of Reactions

(+)-1-(9-Fluorenyl)ethyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.

    Hydrolysis: Reacts with water to form (+)-1-(9-Fluorenyl)ethanol and carbon dioxide.

    Reduction: Can be reduced to (+)-1-(9-Fluorenyl)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Performed in aqueous conditions, often with a buffer to maintain a neutral pH.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran, with careful control of temperature to avoid side reactions.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    (+)-1-(9-Fluorenyl)ethanol: Formed from hydrolysis or reduction reactions.

Scientific Research Applications

(+)-1-(9-Fluorenyl)ethyl chloroformate is extensively used in scientific research for:

    Chiral derivatization: Used to prepare chiral derivatives of amino acids and other compounds for enantiomeric analysis.

    Peptide synthesis: Protects amino groups during peptide synthesis, facilitating the formation of peptide bonds.

    Pharmaceutical research: Used in the synthesis of chiral drugs and intermediates.

    Material science: Employed in the preparation of chiral materials and polymers.

Mechanism of Action

The mechanism of action of (+)-1-(9-Fluorenyl)ethyl chloroformate involves the formation of a reactive intermediate, which then reacts with nucleophiles to form stable carbamates or carbonates. The molecular targets are typically nucleophilic functional groups such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the desired product and hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethyl chloroformate: Another chiral reagent used for similar purposes but differs in the substituent on the fluorenyl ring.

    Benzyl chloroformate: Used for the protection of amino groups but lacks the chiral center present in (+)-1-(9-Fluorenyl)ethyl chloroformate.

    Ethyl chloroformate: A simpler chloroformate used for similar reactions but does not provide chiral information.

Uniqueness

This compound is unique due to its chiral nature, which allows it to be used in the preparation of enantiomerically pure compounds. Its stability and reactivity make it a valuable reagent in organic synthesis, particularly in the fields of peptide synthesis and chiral derivatization.

Properties

IUPAC Name

1-(9H-fluoren-9-yl)ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRVOKMRHPQYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910337
Record name 1-(9H-Fluoren-9-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107474-79-3, 154479-90-0
Record name 1-(9-Fluorenyl)ethyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Fluoren-9-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1-(9-Fluorenyl)ethyl chloroformate
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Record name 1-(9-Fluorenyl)ethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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